Triptorelin (trifluoroacetate salt)
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Overview
Description
Triptorelin (trifluoroacetate salt) is a synthetic decapeptide agonist analog of gonadotropin-releasing hormone (GnRH). It is primarily used in the palliative treatment of advanced prostate cancer and other hormone-related conditions. Triptorelin binds to the GnRH receptor, leading to the suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) production .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triptorelin is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The trifluoroacetate salt form is obtained by treating the synthesized peptide with trifluoroacetic acid, which cleaves the peptide from the resin and removes protecting groups .
Industrial Production Methods
In industrial settings, the production of triptorelin involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The final product is lyophilized to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions
Triptorelin undergoes various chemical reactions, including:
Oxidation: Triptorelin can be oxidized at specific amino acid residues, such as methionine.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: Amino acid residues in triptorelin can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents used in SPPS.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, or substituted analogs of triptorelin, which may have different biological activities .
Scientific Research Applications
Triptorelin (trifluoroacetate salt) has a wide range of scientific research applications:
Chemistry: Used as a model compound in peptide synthesis and modification studies.
Biology: Studied for its effects on hormone regulation and receptor binding.
Medicine: Used in clinical research for the treatment of hormone-related conditions such as prostate cancer, endometriosis, and central precocious puberty.
Industry: Employed in the development of sustained-release formulations for therapeutic use .
Mechanism of Action
Triptorelin acts as an agonist analog of gonadotropin-releasing hormone. It binds to the GnRH receptor, leading to an initial surge in LH and FSH levels, followed by a sustained decrease in these hormones due to receptor desensitization. This results in reduced production of testosterone in males and estrogen in females, which is beneficial in treating hormone-sensitive conditions .
Comparison with Similar Compounds
Similar Compounds
Leuprolide: Another GnRH agonist used in similar therapeutic applications.
Goserelin: A GnRH agonist with similar effects on hormone suppression.
Buserelin: Another GnRH agonist used for hormone-related treatments
Uniqueness of Triptorelin
Triptorelin is unique due to its specific amino acid sequence and the trifluoroacetate salt form, which may influence its stability and biological activity. It has been shown to have higher potency and longer duration of action compared to some other GnRH agonists .
Properties
Molecular Formula |
C66H83F3N18O15 |
---|---|
Molecular Weight |
1425.5 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C64H82N18O13.C2HF3O2/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44;3-2(4,5)1(6)7/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69);(H,6,7)/t44-,45-,46-,47-,48+,49-,50-,51-,52-;/m0./s1 |
InChI Key |
KHNZXCLOURPVAS-OYLNGHKZSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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